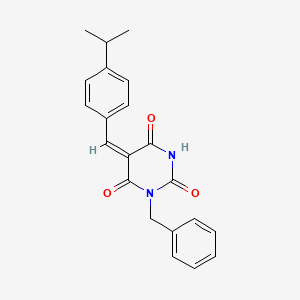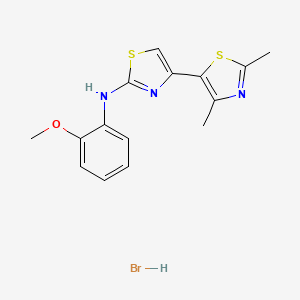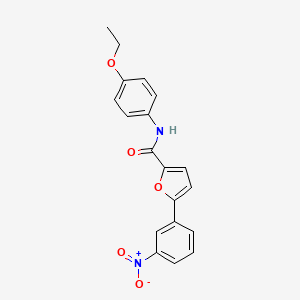![molecular formula C20H27NO3 B5213168 (2,4-dimethoxybenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B5213168.png)
(2,4-dimethoxybenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-dimethoxybenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine, also known as DOM, is a psychoactive drug that belongs to the family of phenethylamines. It was first synthesized in 1963 by Alexander Shulgin, a renowned chemist and pharmacologist, who also discovered the psychoactive properties of MDMA and other drugs. DOM is a potent hallucinogen that produces intense and long-lasting effects on the mind and body.
作用机制
(2,4-dimethoxybenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine acts primarily as a serotonin receptor agonist, binding to the 5-HT2A and 5-HT2C receptors in the brain. This leads to increased activity in the prefrontal cortex, which is involved in higher cognitive functions such as perception, thought, and emotion. The activation of these receptors also leads to the release of other neurotransmitters such as dopamine and norepinephrine, which contribute to the overall effects of the drug.
Biochemical and Physiological Effects:
(2,4-dimethoxybenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine produces a range of biochemical and physiological effects on the body. It causes dilation of the pupils, increased heart rate and blood pressure, and elevated body temperature. It also alters the activity of various neurotransmitters in the brain, leading to changes in mood, perception, and thought. The effects of (2,4-dimethoxybenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine can last up to 24 hours, making it one of the longest-lasting psychedelics.
实验室实验的优点和局限性
(2,4-dimethoxybenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine has several advantages for lab experiments. It is a potent and selective serotonin receptor agonist, making it a useful tool for studying the role of these receptors in the brain. It also produces long-lasting effects, which allows for extended periods of observation and data collection. However, (2,4-dimethoxybenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine is also highly potent and can produce intense and unpredictable effects, which can make it difficult to control in experimental settings.
未来方向
There are several future directions for research on (2,4-dimethoxybenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine. One area of interest is the therapeutic potential of psychedelics in the treatment of mental health disorders such as depression and anxiety. Another area of research is the development of new psychoactive compounds based on the structure of (2,4-dimethoxybenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine, which may have improved therapeutic properties or reduced side effects. Finally, further studies are needed to elucidate the mechanisms of action of psychedelics and their effects on brain function and behavior.
合成方法
The synthesis of (2,4-dimethoxybenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine involves several steps starting from the precursor compound 2,4-dimethoxybenzaldehyde. The aldehyde is first converted to the corresponding nitrostyrene by reacting with nitroethane in the presence of a catalyst. The nitrostyrene is then reduced to the amine using a reducing agent such as lithium aluminum hydride. The resulting amine is then reacted with 3-(4-methoxyphenyl)-1-methylpropyl bromide in the presence of a palladium catalyst to yield (2,4-dimethoxybenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine.
科学研究应用
(2,4-dimethoxybenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine has been used extensively in scientific research to study the effects of hallucinogens on the brain and behavior. It has been used in animal studies to investigate the role of serotonin receptors in the psychedelic experience. It has also been used in human studies to explore the neural basis of altered states of consciousness and to investigate the therapeutic potential of psychedelics in the treatment of mental health disorders.
属性
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-4-(4-methoxyphenyl)butan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c1-15(5-6-16-7-10-18(22-2)11-8-16)21-14-17-9-12-19(23-3)13-20(17)24-4/h7-13,15,21H,5-6,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPPFUQKKVLZNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)NCC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5418135 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-({1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5213097.png)
![N-[2-(1-naphthyloxy)ethyl]-1-adamantanecarboxamide](/img/structure/B5213098.png)
![({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)methyl(2,4,5-trimethoxybenzyl)amine](/img/structure/B5213110.png)
![11-(3,4-dichlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5213127.png)



![ethyl 4-(3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-1-piperazinecarboxylate](/img/structure/B5213154.png)


![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(3-methoxybenzoyl)-1-piperazinyl]pyridazine](/img/structure/B5213167.png)
![1-(3-chlorophenyl)-5-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5213171.png)
![3-({[2-(2-pyridinyl)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5213178.png)